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Compound of Interest

Compound Name:
Tert-butyl 4'-methylbiphenyl-2-

carboxylate

Cat. No.: B056878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of tert-butyl 4'-methylbiphenyl-2-
carboxylate and its structural analogs. By presenting key experimental data from Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims

to facilitate the identification, characterization, and differentiation of these closely related

biphenyl derivatives, which are common scaffolds in medicinal chemistry and materials

science.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tert-butyl 4'-methylbiphenyl-2-
carboxylate and selected analogs. This allows for a direct comparison of their characteristic

signals.

¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

precise structure and connectivity of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C

NMR spectra are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound
Name

Aromatic
Protons (ppm)

Methyl
Protons (ppm)

Tert-butyl
Protons (ppm)

Methoxy
Protons (ppm)

Tert-butyl 4'-

methylbiphenyl-

2-carboxylate

(Predicted)

7.1-7.8 (m, 8H) 2.4 (s, 3H) 1.3 (s, 9H) -

Methyl 4'-

methylbiphenyl-

2-carboxylate[1]

7.2 (s, 4H), 7.35

(m, 3H), 7.5 (m,

1H), 7.8 (d, 1H)

2.4 (s, 3H) - 3.65 (s, 3H)

4-

Methylbiphenyl[2

][3]

7.19-7.64 (m,

9H)
2.26-2.41 (s, 3H) - -

4-tert-

Butylbiphenyl
7.3-7.6 (m, 9H) - 1.35 (s, 9H) -

Table 2: ¹³C NMR Spectroscopic Data (Experimental)

Compound
Name

Aromatic
Carbons (ppm)

Methyl Carbon
(ppm)

Tert-butyl
Carbons (ppm)

Carbonyl
Carbon (ppm)

Tert-butyl 4'-

methylbiphenyl-

2-carboxylate

(Predicted)

~125-145 ~21
~28 (CH₃), ~81

(quat. C)
~168

4-

Methylbiphenyl[2

][3]

127.1, 128.8,

129.5, 137.1,

138.4, 141.2

21.2 - -

4,4'-Di-tert-

butylbiphenyl

125.3, 126.4,

138.5, 149.6
-

31.4 (CH₃), 34.5

(quat. C)
-

Infrared (IR) Spectroscopy Data
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Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule,

providing a characteristic fingerprint based on the functional groups present.

Table 3: Key IR Absorption Bands (cm⁻¹)

Compound
Name

C=O Stretch
(Ester)

C-O Stretch
(Ester)

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Tert-butyl 4'-

methylbiphenyl-

2-carboxylate

(Predicted)

~1715 ~1250, ~1150 ~3050 ~2960

4'-

Methylbiphenyl-

2-carboxylic acid

~1690 (Acid) ~1290 (Acid) ~3030 ~2920

4,4'-Di-tert-

butylbiphenyl[4]
- - ~3050 ~2960

Methyl 4-

biphenylcarboxyl

ate[5]

~1720 ~1270, ~1110 ~3030 ~2950

Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which is crucial for determining the molecular weight and

elucidating the structure.

Table 4: Key Mass Spectrometry Peaks (m/z)
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Compound Name Molecular Ion [M]⁺ Base Peak Key Fragment Ions

Tert-butyl 4'-

methylbiphenyl-2-

carboxylate

(Predicted)

268 57
211 [M-C₄H₉]⁺, 183,

165

4-Methylbiphenyl[6] 168 167 152, 115

4,4'-Di-tert-

butylbiphenyl[4]
266 251 195, 57

Methyl 4-

biphenylcarboxylate[7]
212 181 152, 127

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz

spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation

delay of 2.0 s, and 1024 scans.

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts are reported in

parts per million (ppm) relative to TMS.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop

was applied to the crystal.

Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR

spectrometer equipped with an ATR accessory.

Acquisition: Spectra were acquired over a range of 4000-650 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean ATR crystal was recorded and

automatically subtracted from the sample spectrum. The resulting spectrum is reported in

terms of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample was dissolved in dichloromethane to a concentration of

approximately 1 mg/mL.

Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to

an Agilent 5977A mass selective detector.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250°C

Oven Program: Initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a

rate of 15°C/min, and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole.

Scan Range: m/z 40-550.

Data Analysis: The mass spectrum of the eluting compound was recorded, providing the

molecular ion peak and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of the biphenyl compounds.
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General Workflow for Spectroscopic Analysis
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Caption: A general workflow for the spectroscopic analysis of biphenyl compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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